molecular formula C22H24NO5PS B14489984 Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate CAS No. 63734-28-1

Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate

Katalognummer: B14489984
CAS-Nummer: 63734-28-1
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: NRIUBOZRWIYWEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate is a complex organophosphorus compound characterized by the presence of a phosphonate group, a benzenesulfonyl group, and a butyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate typically involves the reaction of diphenyl phosphonate with a suitable benzenesulfonyl amine derivative under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between diphenyl phosphonate and the benzenesulfonyl amine . The reaction is usually carried out under microwave irradiation to achieve high yields in a short time.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and high yields .

Analyse Chemischer Reaktionen

Types of Reactions

Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphonate group can mimic phosphate groups, allowing it to interfere with phosphate-dependent processes in cells . Additionally, the benzenesulfonyl group can enhance the compound’s binding affinity to certain proteins, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate is unique due to its combination of a phosphonate group, a benzenesulfonyl group, and a butyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

63734-28-1

Molekularformel

C22H24NO5PS

Molekulargewicht

445.5 g/mol

IUPAC-Name

N-(1-diphenoxyphosphorylbutyl)benzenesulfonamide

InChI

InChI=1S/C22H24NO5PS/c1-2-12-22(23-30(25,26)21-17-10-5-11-18-21)29(24,27-19-13-6-3-7-14-19)28-20-15-8-4-9-16-20/h3-11,13-18,22-23H,2,12H2,1H3

InChI-Schlüssel

NRIUBOZRWIYWEN-UHFFFAOYSA-N

Kanonische SMILES

CCCC(NS(=O)(=O)C1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.